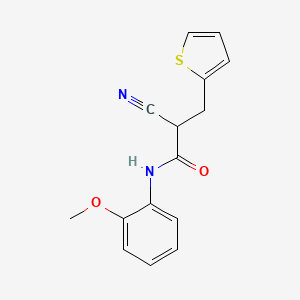
1,3-ビス(1-フェニルシクロプロピル)尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(1-phenylcyclopropyl)urea is an organic compound that belongs to the class of substituted ureas. It has the molecular formula C19H20N2O and a molecular weight of 292.37 g/mol . This compound is characterized by the presence of two phenylcyclopropyl groups attached to a urea moiety, making it a unique and interesting molecule for various scientific studies.
科学的研究の応用
1,3-Bis(1-phenylcyclopropyl)urea has a wide range of scientific research applications, including:
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(1-phenylcyclopropyl)urea can be synthesized through a nucleophilic addition reaction of amines to isocyanates. One common method involves the reaction of 1-phenylcyclopropylamine with an isocyanate derivative under mild conditions . Another efficient method is a one-pot three-component reaction involving substituted diamino derivatives and isocyanate derivatives at room temperature .
Industrial Production Methods
Industrial production of 1,3-Bis(1-phenylcyclopropyl)urea typically involves scalable and environmentally friendly processes. A catalyst-free synthesis in water, avoiding organic co-solvents, has been developed for the large-scale production of N-substituted ureas . This method ensures high chemical purity and yield, making it suitable for commercial applications.
化学反応の分析
Types of Reactions
1,3-Bis(1-phenylcyclopropyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The phenylcyclopropyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or other electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives.
作用機序
The mechanism of action of 1,3-Bis(1-phenylcyclopropyl)urea involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of soluble epoxide hydrolase, which plays a role in the metabolism of epoxides to diols . This inhibition can lead to various therapeutic effects, including anti-inflammatory and antihypertensive activities.
類似化合物との比較
Similar Compounds
1,3-Disubstituted Ureas: These compounds contain two substituents on the urea moiety and exhibit similar chemical properties.
1,3-Bis(3,4-dichlorophenyl)urea: A derivative with dichlorophenyl groups that has shown strong antioxidant activity.
1,3-Diethyl-1,3-bis(4-nitrophenyl)urea: Known for its antibacterial activity and metal complex formation.
Uniqueness
1,3-Bis(1-phenylcyclopropyl)urea is unique due to its phenylcyclopropyl groups, which impart distinct chemical and biological properties. Its ability to inhibit soluble epoxide hydrolase sets it apart from other substituted ureas, making it a valuable compound for therapeutic research .
特性
IUPAC Name |
1,3-bis(1-phenylcyclopropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c22-17(20-18(11-12-18)15-7-3-1-4-8-15)21-19(13-14-19)16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKWFHIIDRJSNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NC(=O)NC3(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-phenyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2464634.png)

![10-methyl-3-phenethyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2464637.png)

![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride](/img/new.no-structure.jpg)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2464644.png)

![3-(4-chlorophenyl)-2-[(1-phenylethyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2464646.png)


![2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 3-(trifluoromethyl)benzoate](/img/structure/B2464649.png)


![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2464655.png)
